2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine consists of an imidazo[1,2-a]pyrazine ring attached to a triazine ring via a carbon atom. The triazine ring carries a methoxy group and a chlorine atom .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, solubility, and stability are not available in the retrieved information.Scientific Research Applications
Synthetic Methodologies
Research on heterocyclic compounds similar to the specified chemical structure has led to the development of novel synthetic methodologies. For instance, Abdelhamid et al. (2012) discussed the synthesis of pyrazolo[5,1-c]triazines and related compounds containing benzofuran moieties, showcasing the versatility of heterocyclic chemistry in creating complex molecules (Abdelhamid, Fahmi, & Alsheflo, 2012). These synthetic routes often involve reactions with diazotized heterocyclic amines, demonstrating the potential for constructing molecules with similar frameworks to the specified triazine derivative.
Antimicrobial Activities
Some heterocyclic compounds structurally related to "2-chloro-4-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-6-methoxy-1,3,5-triazine" have been explored for their antimicrobial properties. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, evaluating their antibacterial and antifungal activities. These studies reveal the potential of heterocyclic compounds in contributing to the development of new antimicrobial agents (Hassan, 2013).
Anticancer and Antioxidant Activities
Moreover, heterocyclic compounds, including triazines, have been evaluated for their anticancer and antioxidant activities. Bekircan et al. (2005) reported the synthesis of fused heterocyclic 1,3,5-triazines showing moderate anti-proliferation potential and high antioxidant activity, suggesting the therapeutic potential of triazine derivatives (Bekircan, Küxük, Kahveci, & Kolaylı, 2005).
Electronic and Structural Investigations
Additionally, studies on the molecular and electronic structures of related compounds, such as the work by Casarin et al. (2008), who investigated 2-amino-4-chloro-6-pyrazolyl-[1,3,5]triazine, highlight the importance of understanding the fundamental properties of these molecules for their application in materials science and molecular electronics (Casarin, Garau, Monari, Pandolfo, Pettinari, & Venzo, 2008).
Properties
IUPAC Name |
7-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN6O/c1-18-10-14-8(11)13-9(15-10)17-5-4-16-3-2-12-7(16)6-17/h2-3H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSKPVLPUVDWMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCN3C=CN=C3C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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